molecular formula C28H38Br2N2O2 B056986 4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide CAS No. 123489-62-3

4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide

Cat. No. B056986
M. Wt: 594.4 g/mol
InChI Key: GAEDBMWCVYSYET-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as ‘BisQ’. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool in various research fields.

Mechanism Of Action

The mechanism of action of ‘BisQ’ is based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. It has been found to bind to the hydrophobic regions of proteins and membranes, leading to changes in their conformation and function. ‘BisQ’ has also been found to be useful in studying the interactions between proteins and nucleic acids.

Biochemical And Physiological Effects

‘BisQ’ has been found to have unique biochemical and physiological effects. It has been shown to induce changes in the conformation of proteins and membranes, leading to alterations in their function. ‘BisQ’ has also been found to have a significant effect on the fluidity and permeability of biological membranes.

Advantages And Limitations For Lab Experiments

The advantages of using ‘BisQ’ in lab experiments include its high selectivity and sensitivity, its ability to penetrate biological membranes, and its fluorescence properties. However, one limitation of using ‘BisQ’ is its potential toxicity to cells at high concentrations. Therefore, careful optimization of the experimental conditions is required to minimize the toxic effects of ‘BisQ’.

Future Directions

There are numerous future directions for the use of ‘BisQ’ in scientific research. One potential area of research is the development of new fluorescent probes based on the ‘BisQ’ scaffold. Another area of research is the investigation of the interaction between ‘BisQ’ and various biological molecules using advanced spectroscopic techniques. ‘BisQ’ can also be used to study the dynamics of biological membranes in living cells using advanced imaging techniques.
Conclusion:
In conclusion, ‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ or ‘BisQ’ is a valuable tool in scientific research. Its unique biochemical and physiological effects make it a useful probe for studying the structure and function of various biological molecules. The development of new fluorescent probes based on the ‘BisQ’ scaffold and the investigation of its interaction with various biological molecules are promising future directions for research in this field.

Synthesis Methods

The synthesis of ‘BisQ’ involves the reaction of 4,4'-biphenol with 2-methylpyrrolidine in the presence of a strong acid catalyst. The resulting intermediate is then reacted with dimethyl sulfate to give the final product. This method has been optimized to provide high yields of pure ‘BisQ’.

Scientific Research Applications

‘BisQ’ has been extensively used in scientific research as a fluorescent probe. It has been found to be useful in studying the structure and function of various biological molecules such as proteins, nucleic acids, and lipids. ‘BisQ’ has also been used to study the dynamics of biological membranes and to investigate the cellular uptake of various compounds.

properties

CAS RN

123489-62-3

Product Name

4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide

Molecular Formula

C28H38Br2N2O2

Molecular Weight

594.4 g/mol

IUPAC Name

2-(1,2-dimethylpyrrolidin-1-ium-1-yl)-1-[4-[4-[2-(1,2-dimethylpyrrolidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide

InChI

InChI=1S/C28H38N2O2.2BrH/c1-21-7-5-17-29(21,3)19-27(31)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28(32)20-30(4)18-6-8-22(30)2;;/h9-16,21-22H,5-8,17-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

GAEDBMWCVYSYET-UHFFFAOYSA-L

SMILES

CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-]

Canonical SMILES

CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-]

synonyms

4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide

Origin of Product

United States

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